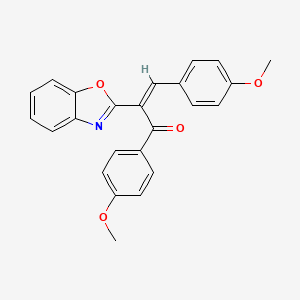![molecular formula C21H26N2O4S B12160170 methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12160170.png)
methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrahydropyran ring, and a phenyl group, making it an interesting subject for chemical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Tetrahydropyran Ring: This step may involve the use of a Diels-Alder reaction to form the tetrahydropyran ring, followed by hydrogenation to reduce any double bonds.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the tetrahydropyran ring.
Final Coupling: The final step involves coupling the thiazole ring with the tetrahydropyran-phenyl moiety using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties may also make it useful in materials science for the development of new polymers or coatings.
作用機序
The mechanism of action of methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring and phenyl group can enhance binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
Methyl 5-(2-methylpropyl)-2-{[(4-phenyl-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Lacks the tetrahydro modification.
Ethyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the tetrahydropyran ring and the specific positioning of the phenyl group make methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate unique. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
特性
分子式 |
C21H26N2O4S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
methyl 5-(2-methylpropyl)-2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)13-16-17(18(24)26-3)22-20(28-16)23-19(25)21(9-11-27-12-10-21)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,22,23,25) |
InChIキー |
HAZFVOGWEMTGTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B12160088.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160095.png)
![5-{[5-(4-Bromophenyl)(2-furyl)]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiaz olidin-4-one](/img/structure/B12160116.png)
![5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B12160120.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160127.png)
![6-chloro-1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12160140.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide](/img/structure/B12160142.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160146.png)
methyl}quinolin-8-ol](/img/structure/B12160148.png)
![N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B12160150.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12160151.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160158.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)

